Home > Products > Screening Compounds P43071 > STING CDN agonist IFM Therapeutics
STING CDN agonist IFM Therapeutics - 2197188-04-6

STING CDN agonist IFM Therapeutics

Catalog Number: EVT-1673663
CAS Number: 2197188-04-6
Molecular Formula: C22H26N14O6
Molecular Weight: 582.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as the Stimulator of Interferon Genes cyclic dinucleotide agonist developed by IFM Therapeutics is part of a broader class of small molecules that activate the STING pathway, which plays a crucial role in the immune response against tumors and infections. This compound is designed to enhance the innate immune system's ability to recognize and respond to pathogens or malignancies, making it a promising candidate for cancer immunotherapy.

Source and Classification

IFM Therapeutics has developed several STING agonists, including those based on cyclic dinucleotide structures. These compounds are classified as immune modulators, specifically targeting the cGAS-STING signaling pathway. This pathway is pivotal in mediating immune responses through the production of type I interferons and other inflammatory cytokines, essential for combating cancer and viral infections .

Synthesis Analysis

Methods and Technical Details

The synthesis of cyclic dinucleotide agonists involves several sophisticated chemical methods. For instance, IFM Therapeutics has utilized dithio mixed-linkage strategies to create compounds that resist enzymatic degradation while enhancing stability and lipophilicity. This approach improves cellular uptake and delivery of the active molecules to target sites within cells .

One notable method includes the use of phosphorothioate linkages in the synthesis of cyclic dinucleotides, which not only increases resistance to phosphodiesterases but also enhances their pharmacological properties . The synthesis typically involves multiple steps, including cyclization reactions that convert linear dinucleotide precursors into their cyclic forms, optimizing conditions to favor the formation of the desired stereoisomers.

Molecular Structure Analysis

Structure and Data

The molecular structure of IFM Therapeutics' STING agonists typically features a cyclic dinucleotide backbone with specific modifications that enhance their binding affinity to the STING receptor. For example, the compound ADU-S100 (also known as ML-RR-CDA) contains unique dithio linkages that confer stability against enzymatic degradation while maintaining high affinity for both human and mouse STING variants .

The structural characteristics include:

  • Cyclic Dinucleotide Backbone: Composed of two nucleotides linked in a cyclic manner.
  • Phosphorothioate Modifications: Replace non-bridging oxygen atoms with sulfur atoms to enhance stability.
  • Dithio Linkages: Improve lipophilicity and cellular uptake.
Chemical Reactions Analysis

Reactions and Technical Details

The activation of the STING pathway by these agonists involves several key chemical reactions. Upon administration, these compounds bind to the STING receptor located in the endoplasmic reticulum. This binding induces conformational changes that facilitate the oligomerization of STING dimers, leading to the recruitment of TANK-binding kinase 1 (TBK1) and subsequent phosphorylation of interferon regulatory factor 3 (IRF3) .

The primary reactions include:

  • Binding Reaction: Agonists bind to the ligand-binding domain of STING.
  • Conformational Change: Induces dimerization and activation of downstream signaling pathways.
  • Phosphorylation Events: TBK1 phosphorylates IRF3, leading to transcriptional activation of type I interferons.
Mechanism of Action

Process and Data

The mechanism by which IFM Therapeutics' STING agonists exert their effects begins with their binding to STING. This interaction triggers a cascade of intracellular signaling events:

  1. Activation: The binding induces a conformational change in STING.
  2. Oligomerization: Activated STING forms higher-order complexes.
  3. Recruitment of TBK1: TBK1 is recruited to phosphorylate IRF3.
  4. Cytokine Production: Phosphorylated IRF3 translocates to the nucleus, promoting the expression of type I interferons and other pro-inflammatory cytokines .

This process enhances the immune response against tumors by activating various immune cells, including dendritic cells and T cells, thereby facilitating tumor regression.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of IFM Therapeutics' STING agonists include:

  • Solubility: Enhanced solubility due to modifications like phosphorothioate linkages.
  • Stability: Increased resistance to enzymatic degradation compared to natural cyclic dinucleotides.

Chemical properties include:

  • Molecular Weight: Varies depending on specific modifications but generally falls within a range conducive for cellular uptake.
  • pH Stability: Designed to maintain activity across physiological pH ranges.

Data from studies indicate that these compounds exhibit favorable pharmacokinetics, allowing for effective systemic administration with minimal toxicity .

Applications

Scientific Uses

IFM Therapeutics' STING agonists have significant applications in cancer immunotherapy. They are being investigated for their ability to:

  • Enhance Immune Responses: By activating innate immunity, these compounds can improve responses when used in combination with other therapies such as immune checkpoint inhibitors.
  • Tumor Regression: Preclinical studies have shown promising results in tumor models, where these agonists induced significant tumor regression and prolonged survival .
  • Vaccine Adjuvants: Their ability to stimulate type I interferon production makes them suitable candidates for use as adjuvants in cancer vaccines.

Properties

CAS Number

2197188-04-6

Product Name

STING CDN agonist IFM Therapeutics

IUPAC Name

(1R,6S,8S,9S,10R,15S,17S,18S)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione

Molecular Formula

C22H26N14O6

Molecular Weight

582.5 g/mol

InChI

InChI=1S/C22H26N14O6/c23-15-11-17(29-3-27-15)35(5-31-11)19-13(37)9-7(41-19)1-25-21(39)34-10-8(2-26-22(40)33-9)42-20(14(10)38)36-6-32-12-16(24)28-4-30-18(12)36/h3-10,13-14,19-20,37-38H,1-2H2,(H2,23,27,29)(H2,24,28,30)(H2,25,34,39)(H2,26,33,40)/t7-,8-,9-,10-,13-,14-,19-,20-/m0/s1

InChI Key

RCAQAKOCMNYQRT-ATKOZDMFSA-N

SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)NC(=O)NCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)NC(=O)N1

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)NC(=O)NCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)NC(=O)N1

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H]([C@H](O2)N3C=NC4=C(N=CN=C43)N)O)NC(=O)NC[C@H]5[C@@H]([C@@H]([C@H](O5)N6C=NC7=C(N=CN=C76)N)O)NC(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.